![molecular formula C8H5NO3 B176467 Furo[2,3-c]pyridine-2-carboxylic acid CAS No. 112372-15-3](/img/structure/B176467.png)
Furo[2,3-c]pyridine-2-carboxylic acid
Vue d'ensemble
Description
Furo[2,3-c]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 112372-15-3 . It has a molecular weight of 163.13 . The IUPAC name for this compound is furo[2,3-c]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for Furo[2,3-c]pyridine-2-carboxylic acid is 1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving Furo[2,3-c]pyridine-2-carboxylic acid are not available, there are studies on related compounds .Physical And Chemical Properties Analysis
Furo[2,3-c]pyridine-2-carboxylic acid is a solid at room temperature . It has a boiling point of 353°C at 760 mmHg and a melting point of >320°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Furo[2,3-c]pyridine and its derivatives are synthesized through various methods. For example, ethyl 3-hydroxyisonicotinate is alkylated and cyclized to produce different furo[2,3-c]pyridine derivatives. These derivatives include ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate and its methyl derivatives, showcasing the versatility in synthesis methods (Morita & Shiotani, 1986).
- Similarly, various synthetic routes have been explored to synthesize furo[2,3-b]pyridine, using starting materials like ethyl 5-aminofuro[2,3-b]pyridine-2-carboxylate and 5-nitrofuro[2,3-b]pyridine-2-carboxylic acid (McFarland et al., 1971).
Potential Applications in Antimicrobial and Anticancer Research
- A study synthesized various derivatives of furo[3,2-c]pyridine and evaluated their antimicrobial activity against bacteria like Xanthomonas sp., Erwinia amylovora, and fungi such as Pyrenophora avenae, Fusarium graminearum. This indicates potential applications in developing antimicrobial agents (Hrasna, Ürgeová, & Krutošíková, 2012).
- Novel furo[2,3-b]pyridine-2-carboxamide derivatives showed significant anticancer activity against human cancer cell lines, suggesting their potential in cancer research and therapy (Santhosh Kumar et al., 2018).
Chemical Reactivity and Synthesis of Derivatives
- The chemical reactivity of 2,3-substituted furo[2,3-b]pyridines has been explored, leading to the development of methods for functionalization. This exploration includes amination, borylation, and radical C-H arylation processes, expanding the scope of derivatives that can be synthesized from the furo[2,3-c]pyridine framework (Fumagalli & da Silva Emery, 2016).
Combinatorial Chemistry and Library Synthesis
- A library of fused pyridine-4-carboxylic acids, including derivatives like furo[2,3-b]pyridines, was generated through a Combes-type reaction. This demonstrates the compound's use in combinatorial chemistry for synthesizing diverse chemical libraries (Volochnyuk et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
furo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPIDXCJMDIDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549937 | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridine-2-carboxylic acid | |
CAS RN |
112372-15-3 | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[2,3-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




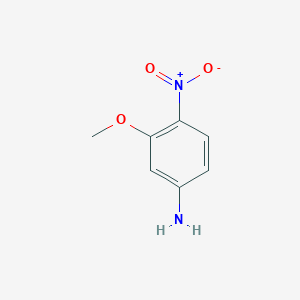
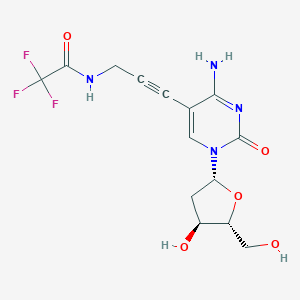



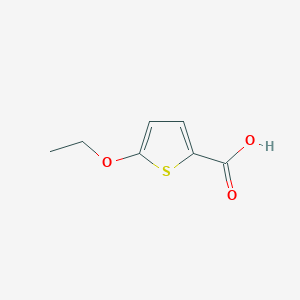
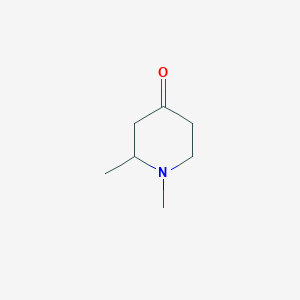
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
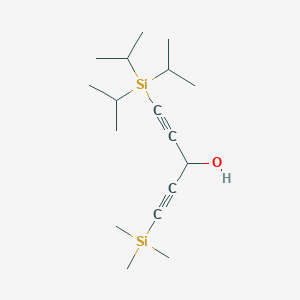
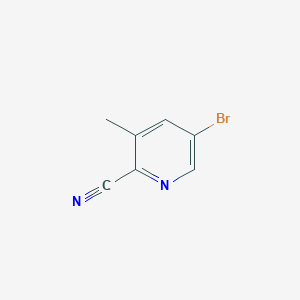
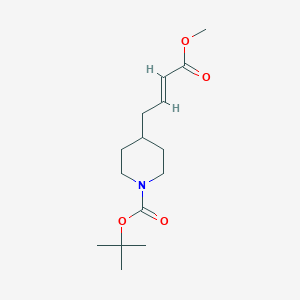

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)